molecular formula C16H17N3O5S B166797 Topramezone CAS No. 210631-68-8

Topramezone

Cat. No.: B166797
CAS No.: 210631-68-8
M. Wt: 363.4 g/mol
InChI Key: BPPVUXSMLBXYGG-UHFFFAOYSA-N
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Description

Topramezone is a post-emergence herbicide that belongs to the chemical class of pyrazolones. It is primarily used in maize (Zea mays L.) for controlling broadleaf and grass weeds. This compound inhibits the enzyme 4-hydroxyphenylpyruvate dioxygenase, which is crucial for the biosynthesis of plastoquinones and carotenoids. By disrupting these pathways, this compound causes bleaching and necrosis in susceptible plants .

Mechanism of Action

Target of Action

Topramezone is a novel herbicide that primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (4-HPPD) in plants . This enzyme plays a crucial role in the biosynthesis of plastoquinones and carotenoids, which are essential for the synthesis and function of chloroplasts .

Mode of Action

This compound inhibits the 4-HPPD enzyme, which leads to a disruption in the biosynthesis of plastoquinones and carotenoids . This disruption interferes with the synthesis and function of chloroplasts, leading to the oxidative degradation of chlorophyll . The result is pronounced bleaching symptoms in the growing shoot tissue and subsequent necrosis .

Biochemical Pathways

The inhibition of the 4-HPPD enzyme by this compound disrupts the biosynthesis of plastoquinones and carotenoids . These compounds are essential for the formation and function of chloroplasts, which are vital for photosynthesis . The disruption of these pathways leads to the oxidative degradation of chlorophyll, causing bleaching and necrosis in sensitive plants .

Pharmacokinetics

This compound is rapidly absorbed and excreted via urine and feces following oral administration . It is highly soluble in water, non-volatile, and based on its chemical properties, has a high risk of leaching to groundwater . It can be persistent in both soil and aquatic systems .

Result of Action

The inhibition of the 4-HPPD enzyme by this compound leads to a disruption in the biosynthesis of plastoquinones and carotenoids, causing the oxidative degradation of chlorophyll . This results in pronounced bleaching symptoms in the growing shoot tissue and subsequent necrosis . In the case of weeds, this leads to their death, making this compound an effective herbicide .

Action Environment

This compound can be persistent in aerobic soils, with a half-life of more than 125 days . Its dissipation in the environment is predominantly controlled by time-dependent sorption . It is highly soluble in water and has a high risk of leaching to groundwater . Therefore, environmental factors such as soil type, rainfall, and temperature can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Topramezone interacts with the enzyme 4-HPPD, inhibiting its function . This enzyme plays a crucial role in the tyrosine catabolic pathway, which is essential for the production of plastoquinones and tocopherols, compounds that are vital for the photosynthetic apparatus in plants . By inhibiting 4-HPPD, this compound disrupts these biochemical reactions, leading to a deficiency in the essential biomolecules, thereby causing bleaching and death in susceptible plants .

Cellular Effects

This compound affects various types of cells, particularly those in plants. It disrupts cellular processes, including photosynthesis, by inhibiting the function of 4-HPPD . This inhibition leads to a decrease in the production of carotenoids, which protect chlorophyll from photooxidation. As a result, there is an accumulation of singlet oxygen species that cause oxidative damage to the chloroplasts and other cellular components, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of the 4-HPPD enzyme . This enzyme is involved in the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) in the tyrosine degradation pathway. When this compound binds to 4-HPPD, it prevents the conversion of HPPA to HGA, leading to the disruption of the downstream production of protective carotenoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Initial exposure to this compound results in rapid absorption and metabolism in plants, with effects observable within 24 hours . Over time, the herbicidal activity of this compound continues to manifest, leading to visible plant bleaching within a few days .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, it has been noted that this compound can cause dose-dependent increases of adverse effects in the thyroid, pancreas, liver, and eyes in rats and dogs .

Metabolic Pathways

This compound is involved in the tyrosine degradation pathway, where it inhibits the 4-HPPD enzyme . This enzyme catalyzes the conversion of HPPA to HGA, a precursor for the biosynthesis of plastoquinones and tocopherols . By inhibiting 4-HPPD, this compound disrupts this metabolic pathway, leading to a deficiency in these essential compounds .

Transport and Distribution

Given its lipophilic nature and its role as a 4-HPPD inhibitor, it is likely that this compound can readily cross cell membranes and distribute throughout plant tissues, reaching the chloroplasts where it exerts its herbicidal effects .

Subcellular Localization

This compound is likely to be localized within the chloroplasts in plant cells, given its mechanism of action as a 4-HPPD inhibitor . The 4-HPPD enzyme is located in the plastids, and the inhibition of this enzyme by this compound leads to the disruption of carotenoid biosynthesis, a process that occurs within the chloroplasts .

Preparation Methods

Topramezone can be synthesized through a multi-step process involving several key intermediates. One common synthetic route involves the reaction of 3-bromo-2-methyl-6-(methylthio)phenyl with 4,5-dihydroisoxazole to form the desired pyrazolone structure. The reaction conditions typically include the use of a base such as potassium carbonate and a solvent like dimethylformamide. Industrial production methods often involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .

Chemical Reactions Analysis

Topramezone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated metabolites, while reduction can yield desmethyl derivatives .

Scientific Research Applications

Topramezone has a wide range of scientific research applications. In agriculture, it is used to control weeds in maize and sugarcane fields, demonstrating high efficacy against common grasses and broadleaf weeds. In biology, this compound is studied for its effects on plant metabolism and resistance mechanisms in weeds. Additionally, its role as a 4-hydroxyphenylpyruvate dioxygenase inhibitor makes it a valuable tool in biochemical research for studying carotenoid biosynthesis and chloroplast function .

Comparison with Similar Compounds

Topramezone is unique among herbicides due to its specific inhibition of 4-hydroxyphenylpyruvate dioxygenase. Similar compounds include mesotrione and tembotrione, which also inhibit this enzyme but belong to different chemical classes. Compared to these compounds, this compound has shown higher efficacy and selectivity in certain crops, making it a preferred choice for post-emergence weed control in maize and sugarcane .

Properties

IUPAC Name

4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfonylbenzoyl]-2-methyl-1H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPVUXSMLBXYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0034722
Record name Topramezone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light beige liquid; Technical product: White odorless solid; [HSDB]
Record name Topramezone
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
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Density

1.13 g/cu cm at 20 °C
Record name TOPRAMEZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Topramezone has herbicidal activity against broadleaf weeds and grasses. It's efficacy is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in target plants. Following treatment in sensitive plants carotenoid pigment formation, membrane structure and photosynthesis is disrupted.
Record name TOPRAMEZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Light beige liquid

CAS No.

210631-68-8
Record name Topramezone [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210631688
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Topramezone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14826
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Topramezone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0034722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOPRAMEZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4934JAQ65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name TOPRAMEZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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